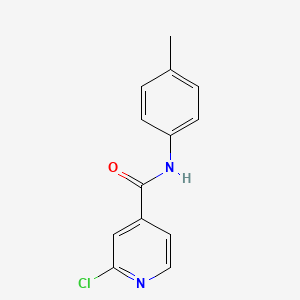
5-アミノメチルジベンゾスベラン
概要
説明
5-Aminomethyl-dibenzosuberane is a chemical compound with the linear formula C16H17N . It has a molecular weight of 223.32 . The IUPAC name for this compound is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethylamine .
Synthesis Analysis
The synthesis of 5-Aminomethyl-dibenzosuberane and its derivatives involves complex chemical reactions . One approach involves the conversion of an intermediate compound to an epoxide using dimethylsulfonium methylide (Corey’s reagent), followed by ring opening of the epoxide with various amines .Molecular Structure Analysis
The InChI code for 5-Aminomethyl-dibenzosuberane is 1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 5-Aminomethyl-dibenzosuberane are complex and involve multiple steps . For instance, the synthesis of disubstituted dibenzosuberane analogues involves a key Wittig coupling of a compound and 3-chlorobenzyl chloride .Physical and Chemical Properties Analysis
5-Aminomethyl-dibenzosuberane is a pale-yellow to yellow-brown sticky oil to semi-solid substance . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
抗がん活性
「5-アミノメチルジベンゾスベラン」は、がん治療の可能性について研究されています。 研究者たちは、1H-1,2,3-トリアゾールをジベンゾスベランに結合させて新規化合物を合成しており、HepG2細胞株に対して有望な抗増殖活性を示しました . これらの化合物はMTTアッセイを用いて評価され、分子ドッキング研究は標的タンパク質の活性部位への高い結合親和性を示しており、新規抗がん剤開発の可能性を示唆しています。
薬理学的用途
薬理学では、ジベンゾスベラン誘導体の治療可能性が調査されています。 ジベンゾスベランのコンジュゲート、例えばトリアゾールとのコンジュゲートは、薬物らしさとADMET特性について研究されており、薬理学的薬剤としての適性を示しています . これらの研究は、改善された有効性と安全性プロファイルを持つ新規医薬品の開発に不可欠です。
バイオテクノロジー
バイオテクノロジー分野では、ジベンゾスベラン誘導体が生物活性化合物の開発に利用されています。 これらの化合物は、バイオセンシングやナノセラピューティクスでの潜在的な用途を持つ新規コンジュゲートの作成に使用されてきました . これらのユニークな特性は、特に診断医学と標的治療における医療バイオテクノロジーの進歩につながる可能性があります。
材料科学
材料科学では、「5-アミノメチルジベンゾスベラン」は、新規材料の創出に潜在的な用途を持つさまざまな化合物を合成するための前駆体として役立ちます . その誘導体は、材料特性を修飾するために使用でき、特定の機能を持つスマートマテリアルの開発における革新につながります。
化学工学
化学工学では、「5-アミノメチルジベンゾスベラン」を複雑な分子の合成に使用しています。 特定の特性を持つ新規化合物の作成におけるその役割は、化学プロセスの進歩と新規化学物質の生産にとって重要です . この化合物の汎用性は、化学反応の設計と最適化において貴重な資産となっています。
環境科学
「5-アミノメチルジベンゾスベラン」の誘導体は、環境科学、特に環境改善のためのナノマテリアルの開発に潜在的な用途があります . これらの材料は、汚染制御、水浄化、および環境への影響を軽減する持続可能な技術の開発に使用できます。
Safety and Hazards
作用機序
Target of Action
It has been found that similar compounds, such as 1h-1,2,3-triazole tethered dibenzosuberane conjugates, have shown antiproliferative activity against hepg2 cell lines
Mode of Action
It is known that similar compounds interact with their targets, leading to antiproliferative activity . The compounds were found to have high binding affinity for the active site of the targeted protein
Biochemical Pathways
Similar compounds have been found to exhibit antiproliferative activity, suggesting that they may affect pathways related to cell proliferation
Pharmacokinetics
In silico drug-likeness prediction by the admet method has been explored with similar compounds
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against hepg2 cell lines
Action Environment
It is known that environmental factors can influence the action of many compounds
生化学分析
Biochemical Properties
5-Aminomethyl-dibenzosuberane plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 5-Aminomethyl-dibenzosuberane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5-Aminomethyl-dibenzosuberane has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells .
Molecular Mechanism
At the molecular level, 5-Aminomethyl-dibenzosuberane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the cellular environment and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethyl-dibenzosuberane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Aminomethyl-dibenzosuberane remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of 5-Aminomethyl-dibenzosuberane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, in certain animal studies, high doses of 5-Aminomethyl-dibenzosuberane have been associated with toxic effects, highlighting the importance of dosage optimization .
Metabolic Pathways
5-Aminomethyl-dibenzosuberane is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, 5-Aminomethyl-dibenzosuberane may influence amino acid metabolism by interacting with specific enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of 5-Aminomethyl-dibenzosuberane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is essential for optimizing the delivery and efficacy of 5-Aminomethyl-dibenzosuberane in therapeutic applications .
Subcellular Localization
5-Aminomethyl-dibenzosuberane exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell. For instance, 5-Aminomethyl-dibenzosuberane may localize to the nucleus or mitochondria, where it can exert its effects on gene expression or metabolic processes .
特性
IUPAC Name |
2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNPACNIAQKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223725 | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-49-7, 69306-43-0 | |
| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69306-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)



![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)
![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)



![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)


